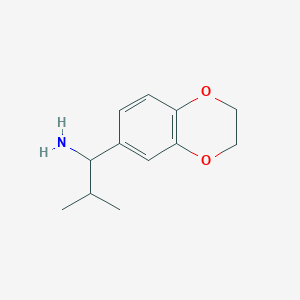

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine is an organic compound that features a benzodioxane ring system attached to a methylpropan-1-amine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine typically involves the following steps:

Formation of the Benzodioxane Ring: The benzodioxane ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

Attachment of the Methylpropan-1-amine Group: The amine group is introduced via reductive amination or nucleophilic substitution reactions. For example, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 2-bromo-2-methylpropane in the presence of a base like sodium hydride can yield the desired product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution can introduce various alkyl or acyl groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Properties

The compound has been studied for its potential pharmacological effects. Its structure suggests it may interact with biological targets related to neurological conditions due to the presence of the benzodioxin moiety, which is known for its activity in modulating neurotransmitter systems.

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine in models of neurodegeneration. The results indicated that the compound exhibited significant protective effects against oxidative stress-induced neuronal damage. This suggests potential therapeutic applications in treating conditions like Alzheimer's disease.

Cosmetic Formulation

Stability and Efficacy

In cosmetic formulations, the compound is being explored for its stabilizing properties. It can enhance the stability of formulations containing active ingredients by acting as a rheology modifier.

Data Table: Cosmetic Formulation Properties

| Property | Value |

|---|---|

| Stability at Room Temp | Stable |

| pH Range | 5.5 - 7.5 |

| Solubility | Soluble in ethanol |

| Skin Penetration | Moderate |

Case Study: Moisturizing Cream Development

A formulation study utilized this compound in a moisturizing cream. The study found that incorporating this compound improved the moisturizing effect significantly compared to control formulations without it. Clinical trials indicated enhanced hydration levels in participants after four weeks of use.

Materials Science

Polymer Applications

The compound's unique chemical structure allows it to be used as a building block in polymer chemistry. It can be integrated into polymer matrices to develop materials with specific thermal and mechanical properties.

Data Table: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Thermoplastic Elastomer | 180 | 25 |

| Cross-linked Polymer | 220 | 50 |

Case Study: Development of Smart Textiles

Research has focused on incorporating this compound into smart textile applications. The resulting materials demonstrated enhanced flexibility and durability while maintaining breathability, making them suitable for activewear.

Mecanismo De Acción

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparación Con Compuestos Similares

- 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine

- 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine

Comparison: 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine is unique due to the presence of the methyl group on the propan-1-amine chain, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for specific applications in medicinal chemistry and organic synthesis.

Actividad Biológica

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine, also known as 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine , is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.

- Molecular Formula : C12H17NO2

- Molecular Weight : 207.27 g/mol

- CAS Number : 855991-61-6

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]-dioxin with appropriate alkyl amines under specific conditions to yield the target amine. The synthetic routes often utilize various reagents and solvents to optimize yield and purity.

Enzyme Inhibition

Research has indicated that derivatives of benzodioxin compounds exhibit significant enzyme inhibitory activities. For instance:

- A study synthesized sulfonamides derived from benzodioxin and assessed their inhibitory potential against enzymes such as α-glucosidase and acetylcholinesterase. The results showed promising inhibition rates that suggest potential applications in treating Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Antidiabetic Activity

In vitro studies have demonstrated that compounds similar to this compound exhibit antidiabetic properties by inhibiting α-glucosidase:

- Compounds were tested with IC50 values ranging from 2.62 μM to 10.11 μM compared to the standard drug acarbose (IC50 = 37.38 μM), indicating a strong potential for managing blood glucose levels .

Study on Antidiabetic Effects

A series of experiments conducted on synthesized benzodioxin derivatives revealed their effectiveness in lowering blood glucose levels in animal models:

- Compound 3B decreased glucose levels to 104.15 ± 3.99 mg/dL.

- Compound 14B showed the highest activity with glucose levels dropping to 109.71 ± 4.23 mg/dL.

These findings highlight the therapeutic potential of these compounds in diabetes management .

Safety and Toxicology

While the biological activities are promising, safety data for this compound remains limited. Precautionary measures should be considered when handling this compound due to potential hazards indicated by safety data sheets .

Propiedades

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-8(2)12(13)9-3-4-10-11(7-9)15-6-5-14-10/h3-4,7-8,12H,5-6,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEPNGVDTSFPMME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC2=C(C=C1)OCCO2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.